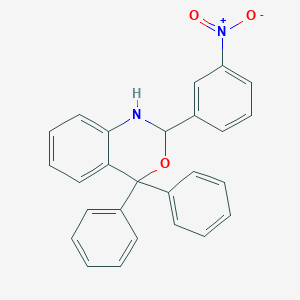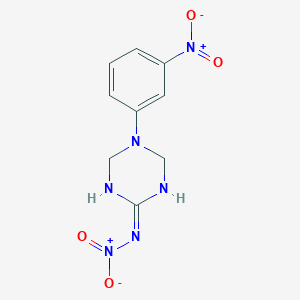![molecular formula C25H21BrF3N3O4 B11562218 3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11562218.png)
3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl, methoxyphenyl, and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the bromophenyl and methoxyphenyl intermediates, followed by their coupling through a hydrazinecarbonyl linkage. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity of the final product. Industrial methods may also incorporate purification techniques like recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions
2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable solvent, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions may result in the formation of new functionalized derivatives of the original compound.
科学的研究の応用
2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.
類似化合物との比較
Similar Compounds
- 2-{N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-{N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{N’-[(E)-{4-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds with different substituents.
特性
分子式 |
C25H21BrF3N3O4 |
|---|---|
分子量 |
564.3 g/mol |
IUPAC名 |
N'-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide |
InChI |
InChI=1S/C25H21BrF3N3O4/c1-35-22-11-17(7-10-21(22)36-15-16-5-8-19(26)9-6-16)14-30-32-24(34)13-23(33)31-20-4-2-3-18(12-20)25(27,28)29/h2-12,14H,13,15H2,1H3,(H,31,33)(H,32,34)/b30-14+ |
InChIキー |
VLEITOBFVBCARD-AMVVHIIESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=C(C=C3)Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B11562139.png)


![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11562163.png)
![2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B11562168.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B11562181.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)
![N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562201.png)
![3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11562204.png)
![4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate](/img/structure/B11562209.png)
